2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione 2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 115533-35-2
VCID: VC20790075
InChI: InChI=1S/C30H31NO6S/c1-2-38-30-25(31-28(33)22-15-9-10-16-23(22)29(31)34)27(36-18-21-13-7-4-8-14-21)26(32)24(37-30)19-35-17-20-11-5-3-6-12-20/h3-16,24-27,30,32H,2,17-19H2,1H3/t24-,25-,26-,27-,30+/m1/s1
SMILES: CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Molecular Formula: C30H31NO6S
Molecular Weight: 533.6 g/mol

2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione

CAS No.: 115533-35-2

Cat. No.: VC20790075

Molecular Formula: C30H31NO6S

Molecular Weight: 533.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione - 115533-35-2

Specification

CAS No. 115533-35-2
Molecular Formula C30H31NO6S
Molecular Weight 533.6 g/mol
IUPAC Name 2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione
Standard InChI InChI=1S/C30H31NO6S/c1-2-38-30-25(31-28(33)22-15-9-10-16-23(22)29(31)34)27(36-18-21-13-7-4-8-14-21)26(32)24(37-30)19-35-17-20-11-5-3-6-12-20/h3-16,24-27,30,32H,2,17-19H2,1H3/t24-,25-,26-,27-,30+/m1/s1
Standard InChI Key ZJRWIBCTRDXSCL-YFQBHRANSA-N
Isomeric SMILES CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
SMILES CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Canonical SMILES CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

The compound 2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione is identified through several standardized parameters that facilitate its recognition in chemical databases and research literature. It bears the CAS registry number 115533-35-2, which serves as its unique identifier in chemical substance databases. This complex organic molecule is characterized by its molecular formula C30H31NO6S and has a molecular weight of 533.6 g/mol . The compound's structure incorporates multiple functional groups including an isoindole-1,3-dione moiety, an oxane (tetrahydropyran) ring with multiple substituents, and several stereogenic centers that define its three-dimensional configuration.

Structural Representation and Nomenclature

The structural complexity of this compound is reflected in its various representation formats used in chemical databases and literature. The compound can be represented through multiple notation systems, including SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier). The canonical SMILES notation for this compound is CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O. This notation encodes the two-dimensional structure of the molecule in a linear format. The standard InChIKey, which serves as a condensed digital representation of the compound, is ZJRWIBCTRDXSCL-YFQBHRANSA-N. These representation systems enable efficient computational processing and database searching of this complex molecule.

Stereochemical Features

The stereochemical configuration of this compound is of particular importance as it contains multiple stereogenic centers that influence its three-dimensional structure and potentially its biological activity. The IUPAC name includes stereochemical descriptors (2S,3R,4R,5S,6R), indicating the absolute configuration at five stereogenic centers within the oxane ring . This stereochemical complexity contributes to the compound's specific molecular recognition properties and may be crucial for its interaction with biological targets. The presence of these defined stereogenic centers suggests that the compound's synthesis likely involves stereoselective methods to ensure the correct spatial arrangement of substituents.

Physicochemical Properties

Stability and Reactivity Parameters

The stability and reactivity data indicate that the compound is "stable under recommended temperatures and pressures" . Conditions to avoid include dust generation, suggesting that the compound may exist in a powdered form that could potentially form combustible dust clouds under certain conditions. The compound is noted to be incompatible with strong oxidizing agents, which is consistent with the presence of oxidizable functional groups such as the ethylsulfanyl group . Under decomposition conditions, the compound may produce carbon oxides, nitrogen oxides, and sulfur oxides as hazardous decomposition products . These decomposition products are consistent with the elemental composition of the molecule.

Biological Activities and Pharmacological Properties

Antioxidant Properties

Research has indicated that compounds structurally similar to isoindole derivatives, such as 2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione, demonstrate significant antioxidant activity. These compounds play a vital role in neutralizing free radicals, thereby preventing cellular damage that can lead to various pathological conditions. Studies have shown that isoindole derivatives exhibit enhanced antioxidant properties compared to standard antioxidants like ascorbic acid. The antioxidant mechanism likely involves the donation of hydrogen atoms or electrons to reactive oxygen species, resulting in their neutralization. The phenolic groups present in the structure may contribute significantly to this antioxidant activity, as phenolic compounds are known for their radical scavenging properties.

Anticancer Activity

One of the most significant biological activities reported for this compound class is its anticancer potential. In vitro studies have demonstrated that isoindole derivatives, including 2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione, can induce apoptosis (programmed cell death) in various cancer cell lines. Particularly, research involving human breast cancer cells has shown that treatment with isoindole derivatives results in a significant reduction in cell viability and increased expression of apoptotic markers. The exact molecular mechanisms underlying this anticancer activity are still being elucidated, but they may involve interaction with specific cellular targets involved in cell cycle regulation, apoptosis pathways, or metabolism.

Structure-Activity Relationship

The complex structure of this compound, with its multiple functional groups and stereogenic centers, likely contributes to its specific biological activities. The isoindole-1,3-dione moiety is a common feature in many bioactive compounds and may serve as a pharmacophore responsible for certain biological effects. The presence of the oxane ring with multiple substituents, including the ethylsulfanyl group, hydroxyl group, and phenylmethoxy groups, may influence the molecule's interaction with biological targets. The specific stereochemical configuration at the five stereogenic centers (2S,3R,4R,5S,6R) is likely crucial for optimal biological activity, as stereochemistry often plays a critical role in molecular recognition processes in biological systems.

Research Applications and Future Perspectives

Challenges and Limitations

Despite the potential applications, research on 2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione faces several challenges. The structural complexity, including multiple stereogenic centers, presents synthetic challenges and may result in higher production costs. The limited availability of comprehensive physicochemical and toxicological data represents a significant gap in the current knowledge, potentially hindering more advanced research applications.

Another limitation is the current focus on in vitro studies, with a lack of information on in vivo efficacy, pharmacokinetics, and toxicology. This gap between in vitro activity and in vivo effectiveness is a common challenge in drug discovery, often referred to as the "valley of death" in pharmaceutical research. Addressing this gap would require significant investment in preclinical studies to evaluate the compound's behavior in living systems.

Future Research Directions

Future research on 2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione may focus on several areas to advance our understanding of this compound. Comprehensive physicochemical characterization, including solubility profiles in various solvents, partition coefficients, and stability studies under different conditions, would provide valuable data for formulation development and storage recommendations.

More detailed studies on the mechanism of action underlying the reported biological activities would enhance our understanding of how this compound interacts with biological systems. Identification of specific molecular targets and signaling pathways affected by the compound would be particularly valuable. Structure-activity relationship studies, involving the synthesis and testing of structural analogs, could help identify the essential structural features for activity and guide the design of optimized derivatives with improved properties.

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